Ganoderiol D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

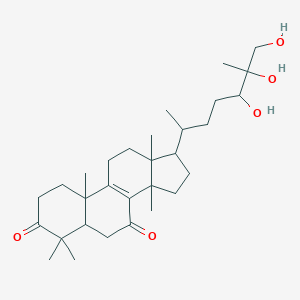

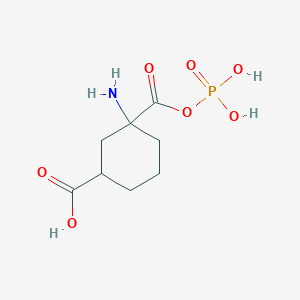

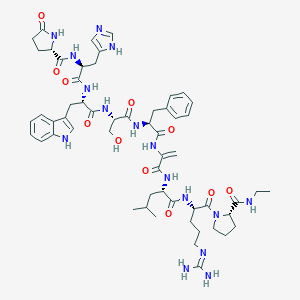

Ganoderiol D is a triterpenoid isolated from Ganoderma lucidum . It is a type of lanostane-tetracyclic triterpene . The chemical formula of Ganoderiol D is C30H48O5 .

Synthesis Analysis

The biosynthesis of Ganoderiol D involves the mevalonate pathway . The genes involved in this biosynthesis pathway have been cloned and characterized . The expression of these genes is closely related to the impact of environmental factors .

Molecular Structure Analysis

The molecular structure of Ganoderiol D is characterized by the presence of hydroxyl groups on the C-3, C-24, and C-25 positions of the lanostane triterpenes compound . The exact mass of Ganoderiol D is 488.35017 .

Chemical Reactions Analysis

Ganoderiol D is part of the triterpenes group, which are secondary metabolites produced by Ganoderma lucidum . The triterpenes, including Ganoderiol D, are involved in various biological activities such as anti-tumor, anti-inflammation, antioxidant, antimicrobial, and blood fat reducing effects .

Physical And Chemical Properties Analysis

Ganoderiol D is a powder with a molecular weight of 488.699 . It has a density of 1.1±0.1 g/cm3, a boiling point of 640.4±55.0 °C at 760 mmHg, and a flash point of 355.1±28.0 °C .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Ganoderiol F, a compound closely related to Ganoderiol D, exhibits significant anti-cancer properties. It has been identified as a potential CDK4/CDK6 inhibitor for breast cancer therapy, mediating suppression of breast cancer cell viability through cell cycle arrest and apoptosis induction in human breast cancer cells (Li et al., 2019).

Anti-HIV Properties

Ganoderiol F, again closely related to Ganoderiol D, has shown effectiveness as an anti-HIV-1 agent. It inhibits HIV-1 PR, a critical enzyme in the HIV replication process, suggesting potential applications in HIV treatment (El-mekkawy et al., 1998).

Cellular Senescence Induction

Ganoderiol F induces senescence in hepatoma HepG2 cells. This suggests its potential use in cancer therapy, as it can induce growth arrest and senescence in cancer cell lines, thereby limiting cancer cell proliferation (Chang et al., 2006).

Antimicrobial Properties

Compounds closely related to Ganoderiol D, such as 25-methoxy-11-oxo-ganoderiol D, have exhibited antimicrobial activities against several pathogenic microorganisms, particularly Gram-positive bacteria (Shi et al., 2021).

Obesity and Gut Microbiota Modulation

While not directly related to Ganoderiol D, Ganoderma lucidum, from which Ganoderiol D is derived, has been found to reduce obesity in mice by modulating the composition of the gut microbiota. This suggests potential applications of Ganoderma derivatives in treating obesity and related metabolic disorders (Chang et al., 2015).

Hepatoprotective Effects

Ganoderma lucidum peptides, which are in the same family as Ganoderiol D, demonstrate hepatoprotective effects against liver injury. This suggests potential applications of Ganoderma derivatives, including Ganoderiol D, in treating liver diseases (Shi et al., 2008).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

114567-45-2 |

|---|---|

Produktname |

Ganoderiol D |

Molekularformel |

C30H48O5 |

Molekulargewicht |

488.7 g/mol |

IUPAC-Name |

4,4,10,13,14-pentamethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |

InChI |

InChI=1S/C30H48O5/c1-18(8-9-24(34)30(7,35)17-31)19-10-15-29(6)25-20(11-14-28(19,29)5)27(4)13-12-23(33)26(2,3)22(27)16-21(25)32/h18-19,22,24,31,34-35H,8-17H2,1-7H3 |

InChI-Schlüssel |

NAETYGPWGSNZTO-ZWETUDJHSA-N |

Isomerische SMILES |

C[C@H](CCC(C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

SMILES |

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

Kanonische SMILES |

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)

![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)

![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)